3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzene Sulfonamide Moiety: The initial step involves the sulfonation of benzene to form benzene sulfonic acid, which is then converted to benzene sulfonamide through a reaction with ammonia or an amine.
Introduction of the Methoxyphenyl Group:
Formation of the Hydrazinecarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(hydrazinecarbonyl)-N-(2-methylphenyl)benzene-1-sulfonamide
- 3-(hydrazinecarbonyl)-N-(2-ethoxyphenyl)benzene-1-sulfonamide
- 3-(hydrazinecarbonyl)-N-(2-chlorophenyl)benzene-1-sulfonamide
Uniqueness
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for research and development.
Biological Activity
3-(Hydrazinecarbonyl)-N-(2-methoxyphenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound involves several steps, typically starting from an appropriate sulfonamide precursor. The general procedure includes:
- Preparation of the Hydrazine Derivative : Hydrazine is reacted with carbonyl compounds to form hydrazone intermediates.
- Formation of the Sulfonamide : The hydrazone is then coupled with a sulfonamide, often using acid catalysis or coupling agents to facilitate the reaction.
Antitumor Activity
Research indicates that compounds related to hydrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
- Case Study : A related compound demonstrated cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells, with IC50 values indicating potency in the low micromolar range .
Antimicrobial Properties
Compounds with hydrazine and sulfonamide functionalities have also been evaluated for their antimicrobial activity. In vitro studies suggest that these compounds can inhibit the growth of various bacterial strains.
- Findings : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their potency .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems.
- Research Insight : Studies have indicated that structurally similar compounds can inhibit carbonic anhydrase isoforms with varying degrees of selectivity, which could be beneficial in treating conditions like glaucoma or edema .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its biological efficacy. Key factors influencing activity include:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
- Hydrazine Functionality : This moiety is critical for biological interactions, as it can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Data Summary
Biological Activity | Assessed Organisms | IC50 Values (µM) | Mechanism |
---|---|---|---|
Antitumor | Human cancer cell lines (e.g., Patu8988, SGC7901) | 5 - 10 | Induction of apoptosis |
Antimicrobial | Staphylococcus aureus, E. coli | 10 - 20 | Inhibition of bacterial growth |
Enzyme Inhibition | Carbonic anhydrase isoforms | 0.014 - 0.250 | Competitive inhibition |
Properties
IUPAC Name |
3-(hydrazinecarbonyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-13-8-3-2-7-12(13)17-22(19,20)11-6-4-5-10(9-11)14(18)16-15/h2-9,17H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDWHUXDWCQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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